
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol
Overview
Description
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is a chemical compound with the molecular formula C26H18O2Br2 and a molecular weight of 522.23 g/mol This compound is known for its unique structure, which includes two bromophenyl groups and two hydroxyl groups attached to an ethene backbone
Preparation Methods
The synthesis of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol typically involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) under a nitrogen atmosphere . The reaction is carried out in dried tetrahydrofuran (THF) at low temperatures to ensure the purity and yield of the product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Coupling Reactions: The hydroxyl groups can participate in coupling reactions to form larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
Materials Science
In materials science, 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is utilized in the development of advanced polymeric materials. Its ability to undergo photochemical reactions makes it a candidate for the synthesis of new polymers with tailored properties.
Case Study: Photopolymerization
Research has shown that this compound can be used as a photoinitiator in the polymerization process. When exposed to UV light, it generates reactive species that initiate the polymerization of acrylates and methacrylates. This process is crucial for producing coatings and adhesives with enhanced mechanical properties and thermal stability .
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLEDs
Studies indicate that this compound can enhance the efficiency of OLEDs by acting as a hole transport material. Its high charge mobility and stability under operational conditions contribute to improved device performance .
Photochemistry
In photochemistry, this compound serves as a model for studying photochemical reactions involving conjugated systems. Its ability to undergo reversible photoisomerization allows researchers to explore fundamental aspects of light-induced transformations.
Case Study: Photochemical Behavior
Research demonstrates that upon irradiation, the compound can switch between different conformations, which can be harnessed for applications in molecular switches and sensors . The photochemical stability and reactivity under light exposure make it an interesting subject for further studies in dynamic systems.
Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents.
Case Study: Nanocarriers
In one study, this compound was incorporated into nanocarrier systems designed for targeted drug delivery. The results indicated that the modified carriers exhibited enhanced drug loading capacity and controlled release profiles . This application showcases the potential for integrating this compound into biomedical fields.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Materials Science | Used as a photoinitiator in polymer synthesis | Enhances mechanical properties of polymers |
Organic Electronics | Acts as a hole transport material in OLEDs | Improves device efficiency |
Photochemistry | Model for studying photochemical reactions | Enables exploration of molecular switches |
Drug Delivery Systems | Incorporated into nanocarriers for targeted delivery | Enhanced drug loading and controlled release |
Mechanism of Action
The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol involves its ability to interact with various molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its behavior in different environments. In solution, the phenyl rings undergo intramolecular rotational and twisting motions, which can be restricted upon excitation, leading to fluorescence and other photophysical properties .
Comparison with Similar Compounds
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol is unique due to its specific combination of bromophenyl and hydroxyl groups. Similar compounds include:
1,1,2,2-Tetrakis(4-bromophenyl)ethene: This compound has four bromophenyl groups attached to an ethene backbone, but lacks the hydroxyl groups present in 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): This compound has methoxy groups instead of hydroxyl groups, which can affect its chemical properties and reactivity.
Biological Activity
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)diphenol, also known as PM309, is a synthetic organic compound with notable structural characteristics that contribute to its biological activity. This compound is part of a broader class of brominated phenolic compounds that have garnered attention for their potential applications in medicinal chemistry and material science. The molecular formula for this compound is with a molecular weight of 522.23 g/mol .
- Molecular Formula :
- Molecular Weight : 522.23 g/mol
- CAS Number : 2029185-29-1
- Purity : Typically around 95% .
The biological activity of this compound primarily arises from its ability to interact with various biological targets through its bromine substituents. These interactions can lead to:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups, potentially altering the compound's biological activity.
- Oxidative Stress Induction : Brominated compounds are known to generate reactive oxygen species (ROS), which can influence cellular signaling pathways and induce apoptosis in certain cell types .
Antioxidant Properties
Research indicates that brominated phenolic compounds exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals .
Antimicrobial Effects
Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways and the generation of oxidative stress .
Case Studies and Research Findings
Properties
IUPAC Name |
4-[2,2-bis(4-bromophenyl)-1-(4-hydroxyphenyl)ethenyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2O2/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,29-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPXEBNQQXFFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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